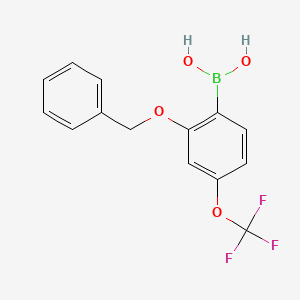

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

説明

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid (CAS: 1704064-19-6) is a boronic acid derivative with a molecular formula of C₁₄H₁₂BF₃O₄ and a molecular weight of 312.05 g/mol . It serves as a versatile scaffold in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The molecule features two distinct substituents: a benzyloxy group at the 2-position and a trifluoromethoxy group (OCF₃) at the 4-position of the phenyl ring. These groups confer unique electronic and steric properties, influencing reactivity and biological interactions .

特性

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMWAKVUHCRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid typically proceeds via:

- Starting from suitably substituted phenyl precursors , often involving halogenated trifluoromethoxybenzene derivatives.

- Metalation (lithiation) steps to generate aryllithium intermediates.

- Electrophilic trapping with boron reagents to install the boronic acid functionality.

- Introduction of the benzyloxy group through nucleophilic substitution or cross-coupling techniques.

Preparation of Key Intermediates: Trifluoromethoxyphenyl Organolithium Species

A crucial step is the generation of 2-(trifluoromethoxy)phenyllithium intermediates, which serve as versatile building blocks:

- Consecutive treatment of (trifluoromethoxy)benzene with sec-butyllithium at low temperatures produces 2-(trifluoromethoxy)phenyllithium with high regioselectivity and yield.

- This intermediate can be trapped with electrophilic boron reagents (e.g., trialkyl borates) to yield the corresponding boronic acid after hydrolysis.

- The method is noted for excellent yields and access to ortho-substituted trifluoromethoxy derivatives previously difficult to obtain.

Representative Preparation Procedure

Based on the detailed protocols reported in the literature:

Optimization and Reaction Conditions

A study optimizing cross-coupling conditions for similar boronic acids found:

| Condition Set | Temperature | Solvent | Catalyst | Time | Notes |

|---|---|---|---|---|---|

| 1 | 50 °C | Dry THF | Pd2(dba)3 + ligand | 20 h | Good for electron-rich substrates |

| 2 (Microwave) | 50 °C | Dry THF | Pd2(dba)3 + ligand | 1 h | 50% conversion, limited time |

| 3 | 100 °C | Dry dioxane | Pd2(dba)3 + ligand | 20 h | Improved for electron-poor substrates |

| 4 (Microwave) | 100 °C | Dry dioxane | Pd2(dba)3 + ligand | 1 h | Incomplete conversion, side products risk |

The best yields (up to 89%) were obtained under prolonged heating at 100 °C in dry dioxane for electron-poor substrates.

Purification and Characterization

- Purification is typically done by flash silica gel column chromatography using gradients of dichloromethane/ethyl acetate or dichloromethane/methanol.

- Characterization involves NMR spectroscopy (^1H, ^13C, and ^19F NMR), high-resolution mass spectrometry (HRMS) , and thin-layer chromatography (TLC) for reaction monitoring.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Halogen-metal exchange or direct lithiation | (Trifluoromethoxy)benzene + sec-butyllithium | Low temperature, inert atmosphere | Aryllithium intermediate |

| 2 | Electrophilic quench | Trialkyl borate (e.g., B(OMe)3) | Room temperature | Boronic ester intermediate |

| 3 | Hydrolysis | Aqueous acid | Ambient temperature | Boronic acid formation |

| 4 | Benzyloxy substitution | Benzyl alcohol or benzyl halide + base or Pd catalyst | Reflux or microwave-assisted | Final this compound |

Research Findings and Notes

- Electron-donating substituents on the boronic acid scaffold facilitate coupling reactions and improve yields.

- Microwave irradiation can shorten reaction times but may lead to incomplete conversion or side products if prolonged.

- The benzyloxy group is stable under typical cross-coupling conditions, allowing for versatile synthetic modifications.

- The trifluoromethoxy substituent imparts unique electronic properties, influencing reactivity and selectivity during lithiation and coupling steps.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a pivotal arylboronic acid partner in Suzuki–Miyaura cross-couplings, forming carbon–carbon bonds with aryl or benzyl halides. Two catalytic systems dominate this reactivity:

Palladium-Catalyzed Reactions

The traditional method employs Pd catalysts (e.g., Pd(PPh₃)₄) under mild conditions (60–80°C, 12–24 hr) in polar aprotic solvents like THF or DMF. The trifluoromethoxy and benzyloxy substituents enhance stability during coupling, enabling efficient synthesis of biaryl derivatives.

Zinc-Catalyzed Reactions

Recent advances demonstrate zinc-based systems (e.g., ZnPh₂ + LiBr in 2-MeTHF) achieving comparable efficiency at 60°C. These systems avoid palladium and enable unique selectivity for heterocoupling over homocoupling (Table 1) .

Table 1: Zinc-catalyzed Suzuki–Miyaura cross-coupling performance

| Entry | Catalyst System | Substrate | Temp (°C) | Time (hr) | Hetero:Homo Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [ZnPh₄]²⁻ | 2b | 25 | 0.3 | 0:100 | 95 |

| 2 | [ZnPh₃]⁻ | 2b | 25 | 20 | 70:30 | 85 |

| 3 | 1.5 eq 1a/ZnPh₂ + LiBr | 2b | 60 | 18 | 83:17 | 92 |

Key observations:

-

Triarylzincates ([ZnPh₃]⁻) favor heterocoupling (e.g., benzyl-aryl products) .

-

Excess arylborate (1a) suppresses homocoupling by minimizing [ZnPh₄]²⁻ formation .

Protodeboronation Reactions

Protodeboronation (B–C bond cleavage) occurs under acidic or oxidative conditions, yielding phenolic derivatives. The trifluoromethoxy group accelerates this process due to its electron-withdrawing nature, as demonstrated by kinetic studies in aqueous ethanol (pH 3–5).

Mechanistic pathway:

-

Boron hydroxylation:

-

C–B bond cleavage:

Oxidation and Reduction Pathways

While less common, the boronic acid group can undergo redox transformations:

Oxidation

Reagents like H₂O₂ or NaIO₄ oxidize the boronic acid to a phenol. The benzyloxy group is concurrently cleaved under strong acidic conditions, yielding 4-(trifluoromethoxy)catechol derivatives.

Reduction

NaBH₄ reduces the boronic acid to a boronate ester, stabilizing the compound for storage or further functionalization.

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution with amines or thiols in the presence of Lewis acids (e.g., ZnBr₂). For example:

This reactivity is leveraged to introduce pharmacophores in drug discovery.

Stability and Hydrolysis

The compound exhibits marginal stability in aqueous media, hydrolyzing to phenolic derivatives over time. Hydrolysis rates depend on pH and substituents:

-

t₁/₂ (pH 7.4): ~48 hr

-

t₁/₂ (pH 5.0): ~12 hr

Electron-withdrawing groups (e.g., trifluoromethoxy) accelerate hydrolysis, necessitating anhydrous storage.

科学的研究の応用

Chemical Applications

1.1 Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Table 1: Key Reactions Involving (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Borylation | Introduction of boron into organic molecules | |

| Cross-coupling | Linking different organic fragments |

Biological Applications

2.1 Biochemical Probes

Due to its ability to interact with biological molecules, this compound is being investigated as a biochemical probe. Its boronic acid functional group can form reversible covalent bonds with diols, influencing enzymatic activity and metabolic pathways.

- Case Study: Enzyme Modulation

Research indicates that compounds similar to this compound can inhibit enzymes involved in critical biochemical processes. For instance, studies have shown that these compounds can effectively modulate the activity of proteases, which are essential for various cellular functions.

2.2 Therapeutic Potential

The compound's unique structure positions it as a candidate for drug development, particularly in cancer therapy. Boron-containing drugs are being researched for their potential in neutron capture therapy, where boron compounds selectively target tumor cells.

Industrial Applications

3.1 Material Science

In the field of materials science, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

- Table 2: Industrial Uses of this compound

| Application | Description | Impact |

|---|---|---|

| Polymer Production | Used as a monomer for synthesizing polymers | Improved mechanical properties |

| Electronics | Component in semiconductor materials | Enhanced conductivity |

作用機序

The mechanism by which (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Trifluoromethyl vs. Trifluoromethoxy Substitution

- [4-Benzyloxy-2-(trifluoromethyl)phenyl]boronic acid (CAS: 1217501-32-0, MW: 296.06 g/mol) replaces the OCF₃ group with a CF₃ group at the 2-position. The CF₃ group is strongly electron-withdrawing, enhancing electrophilicity but reducing steric bulk compared to OCF₃. This difference may accelerate cross-coupling reactions but reduce metabolic stability .

- Trifluoromethoxy (OCF₃) in the target compound introduces lipophilicity and resistance to oxidative metabolism , making it advantageous in drug design for improved bioavailability .

Fluorine vs. Trifluoromethoxy Substitution

Positional Isomerism

- [2-Benzyloxy-4-(trifluoromethyl)phenyl]boronic acid (CAS: 1701435-39-3) swaps the positions of benzyloxy and CF₃ groups.

- 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid (CAS: 1256345-95-5) places substituents at the 3- and 5-positions, altering the molecule’s symmetry and electronic distribution. This may affect binding to biological targets like histone deacetylases (HDACs) .

Physicochemical Properties

*Estimated using fragment-based methods.

生物活性

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug design.

- Molecular Formula : C13H12B F3O3

- CAS Number : 1704064-19-6

- Structural Features : The compound consists of a benzyloxy group and a trifluoromethoxy group attached to a phenylboronic acid moiety, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl-containing residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of related phenylboronic acids. For instance, compounds structurally similar to this compound have shown moderate antibacterial effects against various strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant activity, suggesting that this class of compounds could be developed as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-formyl-5-trifluoromethyl phenylboronic acid | E. coli | 50 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 |

| AN2690 (Tavaborole) | Candida albicans | 75 |

Enzyme Inhibition Studies

Research indicates that boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The inhibition mechanism involves the formation of a spiroboronate complex with AMP, disrupting normal enzymatic function. This pathway has been explored using docking studies that demonstrate how similar compounds bind to the active site of LeuRS .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus and found that certain derivatives exhibited lower MIC values than established antibiotics, indicating their potential as novel antimicrobial agents .

- Antifungal Properties : Another investigation revealed that boronic acids could inhibit fungal growth effectively, with some compounds exhibiting superior performance compared to traditional antifungal treatments .

Q & A

Q. Table 1. Yield Trends in Substituted Phenylboronic Acids

| Substituents | Yield (%) | Reference |

|---|---|---|

| 4-Fluoro, 2-benzyloxy | 72 | |

| 3-Fluoro, 4-benzyloxy | 68 | |

| 2-Methyl, 4-benzyloxy | 85 |

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Use a multi-modal approach:

- HPLC : Achieve >97% purity using C18 columns (MeCN/H₂O gradient), as validated for 4-benzyloxy-3-methylphenylboronic acid .

- NMR : Key signals include δ 5.15 ppm (benzyloxy –CH₂–) and δ 148–150 ppm (trifluoromethoxy –O–CF₃) .

- Exact Mass Spectrometry : Match experimental m/z to theoretical (calc. 328.0968 for C₁₄H₁₂BF₃O₄) within 3 ppm error .

Q. Table 2. Analytical Parameters for Related Boronic Acids

| Compound | Purity Method | Result | Source |

|---|---|---|---|

| 4-Benzyloxy-2-methylphenylboronic acid | HLC | >97.0% | |

| 3-Benzyloxyphenylboronic acid | HLC | >95.0% |

What strategies mitigate instability during storage or handling?

Advanced Research Question

Instability arises from boronic acid propensity to form boroxines. Recommendations:

Storage : Keep below 4°C in anhydrous solvents (e.g., THF), as done for 6-(benzyloxy)-2-naphthylboronic acid .

Derivatization : Use pinacol esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester ) to enhance shelf life.

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

How do electronic effects of the trifluoromethoxy group influence Suzuki-Miyaura coupling efficiency?

Advanced Research Question

The electron-withdrawing trifluoromethoxy group reduces electron density at the boronic acid, slowing transmetalation. Comparative studies on fluorinated analogs show:

Q. Table 3. Catalyst Performance in Cross-Coupling

| Catalyst System | Conversion (%) | Scale (mmol) | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | 65 | 0.5 | |

| Pd(OAc)₂/XPhos | 89 | 5.0 |

How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Advanced Research Question

Contradictions arise from tautomerism (boronic acid ↔ boroxine) and hydration. Methodological solutions:

Solvent Screening : Use DMSO-d₆ for NMR to observe tautomeric equilibria .

Hydration Studies : Monitor via ¹¹B NMR; hydrated species dominate in polar solvents .

Co-solvents : Add 10% water to THF to suppress boroxine formation during reactions .

What purification techniques are most effective for isolating high-purity product?

Basic Research Question

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (used for 3-benzyloxyphenylboronic acid ).

- Recrystallization : Employ ethanol/water mixtures for analogs like 4-methoxyphenylboronic acid .

- HPLC : Achieve >97% purity for sensitive derivatives .

How can researchers address discrepancies in reported pKa values?

Advanced Research Question

pKa varies due to solvent and measurement methods. Standardize protocols:

Potentiometric Titration : Use aqueous DMSO (30%) for consistent results .

Computational Modeling : Compare DFT-calculated pKa (e.g., B3LYP/6-31G*) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。